molecular formula C18H21ClN2O B4746582 N-[2-(3-chlorophenyl)ethyl]-N'-(4-isopropylphenyl)urea

N-[2-(3-chlorophenyl)ethyl]-N'-(4-isopropylphenyl)urea

Cat. No. B4746582
M. Wt: 316.8 g/mol
InChI Key: NZECUVLONVJARU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-chlorophenyl)ethyl]-N'-(4-isopropylphenyl)urea, also known as Sunitinib, is a tyrosine kinase inhibitor that is used to treat various types of cancer. It was approved by the US Food and Drug Administration (FDA) in 2006 and has been widely used in clinical settings since then.

Mechanism of Action

N-[2-(3-chlorophenyl)ethyl]-N'-(4-isopropylphenyl)urea works by inhibiting the activity of multiple tyrosine kinases, which are involved in the growth and spread of cancer cells. It also inhibits the formation of new blood vessels, which can prevent the growth of tumors. By blocking these pathways, N-[2-(3-chlorophenyl)ethyl]-N'-(4-isopropylphenyl)urea can induce apoptosis (cell death) in cancer cells and inhibit their proliferation.
Biochemical and Physiological Effects:
N-[2-(3-chlorophenyl)ethyl]-N'-(4-isopropylphenyl)urea has been shown to have a variety of biochemical and physiological effects on cancer cells. It can induce apoptosis, inhibit proliferation, and prevent angiogenesis (the formation of new blood vessels). N-[2-(3-chlorophenyl)ethyl]-N'-(4-isopropylphenyl)urea has also been shown to have immunomodulatory effects, which can enhance the body's immune response to cancer.

Advantages and Limitations for Lab Experiments

N-[2-(3-chlorophenyl)ethyl]-N'-(4-isopropylphenyl)urea has several advantages for lab experiments. It is a potent and selective inhibitor of multiple tyrosine kinases, which makes it a valuable tool for studying these pathways. N-[2-(3-chlorophenyl)ethyl]-N'-(4-isopropylphenyl)urea is also relatively easy to synthesize and can be obtained in large quantities. However, there are some limitations to using N-[2-(3-chlorophenyl)ethyl]-N'-(4-isopropylphenyl)urea in lab experiments. It can be toxic to cells at high concentrations, which can make it difficult to use in certain assays. Additionally, N-[2-(3-chlorophenyl)ethyl]-N'-(4-isopropylphenyl)urea can have off-target effects on other kinases, which can complicate data interpretation.

Future Directions

For research include the development of new analogs and derivatives, the use of N-[2-(3-chlorophenyl)ethyl]-N'-(4-isopropylphenyl)urea in combination with other therapies, and the study of mechanisms of resistance to N-[2-(3-chlorophenyl)ethyl]-N'-(4-isopropylphenyl)urea.

Scientific Research Applications

N-[2-(3-chlorophenyl)ethyl]-N'-(4-isopropylphenyl)urea has been extensively studied in preclinical and clinical settings for its anticancer properties. It has been shown to inhibit the activity of several tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). By inhibiting these kinases, N-[2-(3-chlorophenyl)ethyl]-N'-(4-isopropylphenyl)urea can prevent the growth and spread of cancer cells.

properties

IUPAC Name

1-[2-(3-chlorophenyl)ethyl]-3-(4-propan-2-ylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O/c1-13(2)15-6-8-17(9-7-15)21-18(22)20-11-10-14-4-3-5-16(19)12-14/h3-9,12-13H,10-11H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZECUVLONVJARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)NCCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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